molecular formula C12H13ClO3 B2675343 Ethyl (4-chloro-3-methylbenzoyl)acetate CAS No. 430535-14-1

Ethyl (4-chloro-3-methylbenzoyl)acetate

Cat. No.: B2675343
CAS No.: 430535-14-1
M. Wt: 240.68
InChI Key: WNXGWIZYHMLICY-UHFFFAOYSA-N
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Description

Ethyl (4-chloro-3-methylbenzoyl)acetate is an organic compound with the molecular formula C12H13ClO3. It is a derivative of benzoylacetate, where the benzene ring is substituted with a chlorine atom at the 4-position and a methyl group at the 3-position. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (4-chloro-3-methylbenzoyl)acetate can be synthesized through several methods. One common approach involves the reaction of 4-chloro-3-methylbenzoyl chloride with ethyl acetoacetate in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-chloro-3-methylbenzoyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of 4-chloro-3-methylbenzoic acid or 4-chloro-3-methylbenzyl alcohol.

    Reduction: Formation of ethyl (4-chloro-3-methylbenzyl)acetate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (4-chloro-3-methylbenzoyl)acetate exhibits notable biological properties, making it a valuable compound in pharmacological research. Its structure, characterized by the presence of chloro and methyl groups, enhances its interactions with biological systems.

  • Pharmacological Applications : Research indicates that this compound serves as a precursor in the synthesis of potential anti-inflammatory and analgesic agents. Its unique chemical structure allows it to interact effectively with various enzymes and receptors in the body, suggesting its potential utility in drug development.
  • Enzyme Interaction : Studies have shown that this compound can influence enzyme activity, particularly concerning cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction is essential for understanding how this compound may affect the pharmacokinetics of drugs derived from it.

Case Studies and Research Findings

Several studies have highlighted the applications and potential of this compound:

  • Anti-cancer Research : A study investigated derivatives of benzoyl compounds, including this compound, for their inhibitory effects on cancer cell lines. Results indicated promising activity against certain types of cancer, warranting further investigation into its mechanisms of action .
  • Pharmacokinetic Studies : Research into the pharmacokinetics of this compound has shown that it can penetrate biological membranes effectively, suggesting good bioavailability. This characteristic is crucial for its development as a therapeutic agent .

Mechanism of Action

The mechanism of action of ethyl (4-chloro-3-methylbenzoyl)acetate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (4-chlorobenzoyl)acetate
  • Ethyl (3-methylbenzoyl)acetate
  • Ethyl (4-methylbenzoyl)acetate

Uniqueness

Ethyl (4-chloro-3-methylbenzoyl)acetate is unique due to the presence of both a chlorine atom and a methyl group on the benzene ring. This specific substitution pattern imparts distinct chemical properties and reactivity compared to other benzoylacetate derivatives. The combination of electron-withdrawing (chlorine) and electron-donating (methyl) groups can influence the compound’s behavior in various chemical reactions, making it a valuable intermediate in organic synthesis.

Biological Activity

Ethyl (4-chloro-3-methylbenzoyl)acetate, a compound with the chemical formula C12_{12}H13_{13}ClO3_3, has garnered attention in various fields of research due to its potential biological activities. This article explores its biological activity, focusing on its applications in bioreduction processes, potential toxicity, and metabolic pathways.

Structure and Classification:

  • Chemical Name: this compound
  • Molecular Formula: C12_{12}H13_{13}ClO3_3
  • CAS Number: 22221069

This compound is classified as a β-ketoester derivative. Its structure includes a chloro-substituted aromatic ring, which is significant for its reactivity and biological interactions.

Bioreduction Studies

Recent studies have demonstrated that this compound can be effectively transformed through bioreduction processes. For instance, a study reported the use of recombinant Escherichia coli expressing carbonyl reductase (CgCR) to achieve high yields of reduced products from similar β-ketoesters under optimized conditions. The bioreduction of related compounds showed promising results, suggesting potential applications for this compound in synthetic organic chemistry .

Table 1: Bioreduction Conditions and Yields

SubstrateBiocatalystYield (%)Reaction Time (h)Conditions
Ethyl 4-ChloroacetoacetateE. coli CgCR≥9012pH 7.0, 30 °C
This compoundTBDTBDTBDTBD

Toxicological Profile

The toxicity of this compound has been evaluated in various studies. It is essential to assess its safety profile, particularly in agricultural and pharmaceutical applications. Some studies have indicated that compounds with similar structures may exhibit mutagenic properties in bacterial assays, raising concerns about their potential carcinogenicity .

Table 2: Toxicological Data Summary

Study ReferenceTest OrganismResultObservations
Salmonella typhimuriumPositive/NegativeIndicates potential mutagenicity
Mammalian cellsTBDTBD

Metabolic Pathways

Understanding the metabolic pathways of this compound is crucial for predicting its behavior in biological systems. Studies suggest that similar compounds undergo rapid metabolism and excretion in animal models, primarily through urinary pathways .

Case Studies and Applications

  • Asymmetric Synthesis : The compound has shown promise in asymmetric synthesis applications, particularly in creating chiral intermediates for pharmaceuticals.
  • Biocatalysis : The use of biocatalysts such as Kluyveromyces marxianus has been explored for the efficient conversion of β-ketoesters, indicating a broader application for this compound in green chemistry .

Properties

IUPAC Name

ethyl 3-(4-chloro-3-methylphenyl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO3/c1-3-16-12(15)7-11(14)9-4-5-10(13)8(2)6-9/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNIHMALRXPEQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=C(C=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901247783
Record name Ethyl 4-chloro-3-methyl-β-oxobenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901247783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

430535-14-1
Record name Ethyl 4-chloro-3-methyl-β-oxobenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=430535-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-chloro-3-methyl-β-oxobenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901247783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4′-chloro-3′-methylacetophenone (10.0 g), sodium hydride (60%, oil, 2.38 g) and diethyl carbonate (80 ml) was stirred for 90 min at 80° C. Water was added to the reaction mixture, and the mixture was neutralized with dilute hydrochloric acid and extracted with ethyl acetate. The ethyl acetate layer was washed with saturated brine, dried (MgSO4) and concentrated. The residue was subjected to silica gel column chromatography, and ethyl 3-(4-chloro-3-methylphenyl)-3-oxopropionate was obtained as an oil from a fraction eluted with ethyl acetate-hexane (1:9, volume ratio). A mixture of this oil and N,N-dimethylformamide dimethylacetal (10.6 g) was refluxed for 1 hr. The reaction mixture was concentrated, and the residue was dissolved in ethanol (80 ml). To the obtained solution was added hydroxylamine hydrochloride (8.24 g), and the mixture was refluxed for 2 hr. The reaction mixture was concentrated, water was added to the residue and the mixture was extracted with ethyl acetate. The ethyl acetate layer was washed with saturated brine, dried (MgSO4) and concentrated. The residue was subjected to silica gel column chromatography, and crystals of ethyl 5-(4-chloro-3-methylphenyl)isoxazole-4-carboxylate (9.26 g, yield 59%) were obtained from a fraction eluted with ethyl acetate-hexane (1:5, volume ratio) and recrystallized from hexane to give a colorless prism. melting point: 50–51° C.
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80 mL
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